2-chloro-N-{4-methyl-2-[2-(4-methylphenyl)diazen-1-yl]phenyl}pyridine-3-carboxamide
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Description
2-chloro-N-{4-methyl-2-[2-(4-methylphenyl)diazen-1-yl]phenyl}pyridine-3-carboxamide is a chemical compound with the empirical formula C22H17N3 . It belongs to the class of heterocyclic building blocks and is characterized by its tridentate oligopyridine ligand structure . Its crystalline structure has been investigated, and it is commonly used as a ligand in various chemical reactions .
Molecular Structure Analysis
The molecular formula of this compound is C22H17N3 , and its molecular weight is 323.39 g/mol . The structure consists of a pyridine ring with a carboxamide group and a diazenyl moiety attached. The SMILES notation for this compound is: Cc1ccc(cc1)-c2cc(nc(c2)-c3ccccn3)-c4ccccn4
.
Safety and Hazards
As with any chemical compound, handling and storage should follow safety guidelines. It is classified as a combustible solid (Storage Class Code 11) and has a WGK rating of 3 . Personal protective equipment, such as dust masks (type N95), eyeshields, and gloves , should be used when handling this substance .
Properties
IUPAC Name |
2-chloro-N-[4-methyl-2-[(4-methylphenyl)diazenyl]phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O/c1-13-5-8-15(9-6-13)24-25-18-12-14(2)7-10-17(18)23-20(26)16-4-3-11-22-19(16)21/h3-12H,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCLATRUVAHXDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=C(C=CC(=C2)C)NC(=O)C3=C(N=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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